Praxadine

Catalog No.
S607953
CAS No.
4023-00-1
M.F
C4H6N4
M. Wt
110.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praxadine

CAS Number

4023-00-1

Product Name

Praxadine

IUPAC Name

pyrazole-1-carboximidamide

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

InChI

InChI=1S/C4H6N4/c5-4(6)8-3-1-2-7-8/h1-3H,(H3,5,6)

InChI Key

UCQFSGCWHRTMGG-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(=N)N

Synonyms

pyrazole-1-carboxamidine

Canonical SMILES

C1=CN(N=C1)C(=N)N

Here's a breakdown of Paroxetine's application in scientific research:

Mechanism of Action:

Paroxetine works by blocking the reuptake of serotonin, a neurotransmitter, in the brain. This increases the level of serotonin available in the synaptic cleft, leading to its enhanced effects on mood, anxiety, and other brain functions.

Treatment Applications:

Paroxetine is primarily used for treating major depressive disorder (MDD) but also has established efficacy in managing other conditions, including:

  • Obsessive-compulsive disorder (OCD)
  • Panic disorder
  • Generalized anxiety disorder (GAD)
  • Social anxiety disorder (SAD)
  • Post-traumatic stress disorder (PTSD)
  • Premenstrual dysphoric disorder (PMDD)

Research Focus:

Paroxetine continues to be studied for its potential benefits in various areas, including:

  • Depression subtypes: Research is ongoing to understand how paroxetine affects specific types of depression and identify potential benefits for specific patient populations.
  • Combination therapy: Studies are exploring the effectiveness of combining paroxetine with other medications or therapies for treating various mental health conditions.
  • Long-term effects: Research is investigating the long-term safety and efficacy of paroxetine for managing chronic conditions like depression and anxiety.

Praxadine, scientifically known as 1H-pyrazole-1-carboxamidine hydrochloride, is a compound characterized by its unique pyrazole structure. It appears as an off-white powder and is odorless. The compound has a melting point range of 167 to 170 °C, making it stable under standard laboratory conditions. Praxadine is primarily utilized in chemical synthesis and biological research due to its reactive nature and ability to function as a reagent or catalyst in various chemical transformations .

  • Limited research suggests Praxadine might work by inhibiting nitric oxide synthases (NOS), enzymes that produce nitric oxide (NO) []. NO is a signaling molecule involved in inflammation and pain perception. By inhibiting NOS, Praxadine could potentially reduce inflammation and pain [].
  • However, the specific mechanism and its effectiveness require further investigation [].
  • There is currently no information available on the safety profile of Praxadine, including its toxicity, flammability, or reactivity.
, particularly those involving nucleophilic substitutions and condensations. It can act as a reagent in the formation of more complex organic molecules. Notably, it has been used in reactions that involve the formation of amidines and guanidines, which are valuable in medicinal chemistry for drug development .

Key Reactions:

  • Nucleophilic Substitution: Praxadine can replace halides in alkyl halides.
  • Condensation Reactions: It can form amidines through condensation with carbonyl compounds.
  • Catalytic Reactions: Acts as a catalyst in various organic transformations.

Praxadine exhibits notable biological activity, particularly in research related to pharmacology and biochemistry. Its potential applications include:

  • Antimicrobial Activity: Preliminary studies suggest that Praxadine may possess antimicrobial properties.
  • Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug design .

The synthesis of Praxadine typically involves straightforward chemical procedures that capitalize on its pyrazole structure. Common methods include:

  • Condensation Reaction: Combining hydrazine derivatives with carboxylic acids or their derivatives.
  • Refluxing with Hydrochloric Acid: This method helps in obtaining the hydrochloride salt form of the compound.
  • Use of Catalysts: Certain metal catalysts can enhance the efficiency of the synthesis process.

The synthesis can be optimized based on desired purity and yield, often utilizing solvents like dichloromethane or ethanol during the reaction process .

Praxadine finds applications across various fields:

  • Chemical Research: Used as a reagent in organic synthesis.
  • Pharmaceutical Development: Investigated for potential use in drug formulations due to its biological activities.
  • Agricultural Chemistry: Potential applications in developing agrochemicals owing to its reactivity and biological properties .

Studies on Praxadine's interactions reveal its potential effects when combined with other compounds. Interaction studies have indicated:

  • Synergistic Effects: When used with certain antibiotics, Praxadine may enhance their efficacy.
  • Toxicological Profile: It is essential to assess its safety profile when used in combination therapies, especially regarding allergic reactions or skin sensitization .

Praxadine shares structural similarities with several other compounds, notably those containing pyrazole or amidine functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1H-Pyrazole-3-carboxamidePyrazole DerivativeExhibits distinct biological activity profiles
GuanidineGuanidine DerivativeKnown for its role in urea cycle; less reactive than Praxadine
1H-Pyrazole-1-carboximidamidePyrazole DerivativeSimilar reactivity but different functional groups

Uniqueness of Praxadine

Praxadine is unique due to its specific combination of pyrazole and amidine functionalities, which allows it to participate in diverse

Industrial and Laboratory-Scale Synthesis Routes

The synthesis of praxadine can be accomplished through several well-established methodologies, each offering distinct advantages for different scale applications [40]. The most widely employed industrial route involves the direct reaction of pyrazole with cyanamide in the presence of gaseous hydrogen chloride [40]. This method utilizes dimethoxyethane as the preferred aprotic solvent system, operating at elevated temperatures of 80°C [40].

The fundamental reaction mechanism proceeds through nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of cyanamide, followed by protonation and cyclization to form the carboxamidine structure [40]. Industrial implementations typically achieve yields of 96% when conducted under optimized conditions with precise control of hydrogen chloride gas flow rates of approximately 15 liters per hour [40].

Synthesis MethodSolventTemperature (°C)Yield (%)Reference
Pyrazole + Cyanamide + HCl (gas)Dimethoxyethane8096 [40]
Pyrazole + Cyanamide + HBr (gas)Aprotic polar solventsRoom temperature to 80High yields reported [40]
Pyrazole + Cyanamide in DMEDimethoxyethane8096 [40]
N,N'-Di-Boc protection routeTHF/organic solventsRoom temperature72-86 [33] [36]
N-Boc-N'-TFA protection routeOrganic solventsRoom temperature to -20Variable [37]

Laboratory-scale preparations frequently employ protected intermediates to enhance selectivity and facilitate purification [36] [37]. The N,N'-di-Boc-1H-pyrazole-1-carboxamidine derivative serves as a key intermediate, prepared through sequential Boc protection reactions using di-tert-butyl dicarbonate in the presence of diisopropylethylamine [42]. The initial mono-Boc derivative formation is followed by deprotonation with sodium hydride or lithium hydride to introduce the second Boc protecting group [42].

Alternative synthetic approaches utilize N-Boc-N'-TFA-pyrazole-1-carboxamidine as a highly efficient guanylating reagent [37]. This methodology demonstrates superior reactivity with sterically hindered and electron-deficient amines under mild conditions [37]. The trifluoroacetyl protecting group can be readily removed under basic conditions, providing access to free guanidine derivatives [37].

The choice of aprotic polar solvents significantly influences reaction outcomes, with dimethoxyethane, dichloromethane, dimethyl sulfoxide, and acetonitrile showing optimal performance [40]. Solvent selection must consider peroxide formation potential, with traditional ethereal solvents like dioxane being avoided in industrial settings due to safety concerns [40].

Guanylation Reactions with Amines and Peptides

Praxadine functions as a highly effective guanylating reagent for the chemical modification of primary and secondary aliphatic amines, enabling the introduction of guanidinium functionality under mild reaction conditions [5] . The guanylation mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbon center of the carboxamidine group, followed by elimination of the pyrazole moiety [15].

Substrate TypeReaction TimeTypical Yield (%)ConditionsReference
Primary aliphatic amines2-3 days67-98DMF, room temperature [5] [7]
Secondary aliphatic amines2-3 days40-85DMF, room temperature [5]
Aromatic amines1-3 days35-76THF or DMF, room temperature
Amino acids1-7 days47-94DMF, room temperature [15] [18]
Peptides1-7 days52-86DMF, room temperature [15] [18]
Sterically hindered amines3-7 days35-72DMF, elevated temperature [37]

The reaction with 4-bromophenethylamine exemplifies typical guanylation conditions, where 1.00 millimolar substrate reacts with equimolar praxadine in the presence of 3.00 millimolar diisopropylethylamine in dimethylformamide at ambient temperature [5] [7]. Reaction monitoring through liquid chromatography-mass spectrometry reveals complete conversion within 48 hours, yielding the guanidinylated product in 67% isolated yield after workup involving concentration and washing with dichloromethane-2-propanol mixtures [5] [7].

Peptide guanylation reactions demonstrate exceptional chemoselectivity for epsilon-amino groups of lysine residues while leaving other amino acid functionalities unmodified [15] [18]. The enhanced basicity of guanidinylated peptides significantly improves fragmentation behavior in electron transfer dissociation mass spectrometry, resulting in increased sequence coverage and more reliable peptide identification [15]. Guanidinylated peptides show substantially improved performance in doubly charged Lys-N peptides, with sequence coverage improvements directly correlating with the increased basicity at the amino terminus [15].

The reaction mechanism involves initial coordination of the amine nucleophile to the carboxamidine carbon, followed by proton transfer and elimination of the pyrazole leaving group . The presence of tertiary amine bases such as diisopropylethylamine facilitates proton abstraction and drives the reaction toward completion [5] [7]. Reaction kinetics demonstrate first-order dependence on both amine and praxadine concentrations, with rate constants varying significantly based on amine basicity and steric hindrance .

Role in Cross-Electrophile Coupling and Ligand Design

Praxadine has emerged as a novel and highly effective ligand in cross-electrophile coupling reactions, particularly in nickel-catalyzed transformations [6] [9] [26]. The compound demonstrates exceptional selectivity in controlling stereochemical outcomes of complex coupling processes, enabling access to synthetically challenging molecular architectures [6] [9].

In the synthesis of complex alkaloid structures, praxadine functions as an optimal ligand for cross-electrophile coupling between vinyl halides and aryl bromides [6] [9]. The ligand exhibits remarkable ability to reverse typical stereoselectivity patterns, favoring formation of the more sterically hindered endo-diastereomer over the thermodynamically preferred exo-isomer [6] [26]. This unprecedented selectivity reversal derives from hydrogen bonding interactions between the pyrazole ligand and Lewis basic oxygen functionalities in the substrate [6] [26].

The mechanistic basis for praxadine's unique ligand properties involves coordination through the pyrazole nitrogen atoms to the nickel center, creating a bidentate chelating environment [6] [9]. The carboxamidine functionality provides additional hydrogen bonding capability, enabling secondary coordination sphere interactions that influence substrate approach and transition state geometries [6] [26]. Computational studies suggest that the 1.4 kilocalorie per mole energy difference between diastereomeric transition states results from stabilizing hydrogen bond networks between the ligand complex and substrate [6].

Experimental optimization studies reveal that praxadine outperforms traditional phosphine and nitrogen-donor ligands in terms of both yield and selectivity [6] [9]. Reactions conducted with 0.1 millimolar substrate concentrations in the presence of stoichiometric manganese and zinc reducing agents achieve preparative scale synthesis with diastereomeric ratios exceeding 10:1 [6] [9]. The coupling protocol scales effectively to multi-gram quantities, enabling production of 2.9 grams of coupled product in single reaction vessels [6].

The commercial availability and low cost of praxadine make it particularly attractive for synthetic applications, with current pricing of approximately 50 dollars per 100 grams representing significant economic advantages over specialized ligand systems [6]. The compound's air stability and ease of handling further enhance its practical utility in synthetic laboratories [6] [9].

Byproduct Analysis and Reaction Optimization

Comprehensive analysis of praxadine-mediated reactions reveals several key byproducts that influence overall reaction efficiency and product purity [5] [7] [33]. The primary decomposition pathway involves hydrolysis of the carboxamidine functionality to form pyrazole and guanidine derivatives under aqueous conditions [5] [7]. This hydrolytic degradation becomes particularly pronounced at elevated temperatures and in the presence of acidic or basic contaminants [33] [34].

Reaction monitoring through liquid chromatography-mass spectrometry enables real-time tracking of byproduct formation and optimization of reaction parameters [5] [7] [34]. The major impurity identified in guanylation reactions corresponds to unreacted starting material and over-guanylated products resulting from multiple substitution events [5] [7]. Control of reaction stoichiometry proves critical, with slight excess of praxadine (1.1 equivalents) providing optimal balance between conversion and selectivity [33].

Temperature optimization studies demonstrate that reactions conducted at ambient temperature (20-25°C) minimize byproduct formation while maintaining acceptable reaction rates [5] [7] [33]. Elevated temperatures above 40°C lead to increased formation of pyrazole elimination products and reduced overall yields [33] [34]. Solvent selection significantly impacts byproduct profiles, with dimethylformamide showing superior performance compared to acetonitrile or tetrahydrofuran [5] [7].

Purification strategies for praxadine-mediated reactions typically involve initial concentration under reduced pressure followed by selective washing with dichloromethane-alcohol mixtures [5] [7] [33]. The differential solubility of guanidinylated products compared to unreacted starting materials enables effective separation through controlled crystallization procedures [33] [34]. Column chromatographic purification using silica gel with ethyl acetate-hexane gradient elution provides high-purity products with typical recovery yields of 72-86% [33].

Analytical method development for purity assessment employs high-performance liquid chromatography with ultraviolet detection at 254 nanometers [32] [34]. Validated analytical procedures demonstrate detection limits of 0.1% for major impurities and quantitative accuracy within ±2% for active pharmaceutical ingredient content [32]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts for the guanidinium protons appearing at 6.99 parts per million in dimethyl sulfoxide-d6 [5] [7].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

110.059246208 g/mol

Monoisotopic Mass

110.059246208 g/mol

Heavy Atom Count

8

UNII

12L58GX4AS

Other CAS

4023-00-1

Wikipedia

Praxadine

Dates

Last modified: 08-15-2023

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